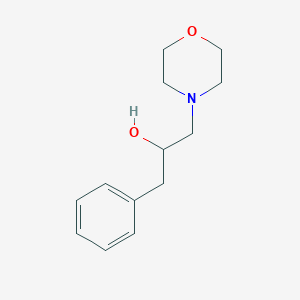![molecular formula C11H13N3OS2 B14333306 2,4-Dimethyl-5,7-bis(methylsulfanyl)pyrido[3,4-d]pyridazin-1(2H)-one CAS No. 97224-47-0](/img/structure/B14333306.png)
2,4-Dimethyl-5,7-bis(methylsulfanyl)pyrido[3,4-d]pyridazin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethyl-5,7-bis(methylsulfanyl)pyrido[3,4-d]pyridazin-1(2H)-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by its unique structure, which includes two methyl groups and two methylsulfanyl groups attached to a pyrido[3,4-d]pyridazinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-5,7-bis(methylsulfanyl)pyrido[3,4-d]pyridazin-1(2H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For instance, the preparation might involve the use of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates, which are then derivatized to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure higher yields, purity, and cost-effectiveness. This could include the use of automated reactors and continuous flow systems to streamline the synthesis process.
化学反应分析
Types of Reactions
2,4-Dimethyl-5,7-bis(methylsulfanyl)pyrido[3,4-d]pyridazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the pyridazinone core or the substituents.
Substitution: The methyl and methylsulfanyl groups can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl groups would yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups, leading to structurally diverse derivatives.
科学研究应用
2,4-Dimethyl-5,7-bis(methylsulfanyl)pyrido[3,4-d]pyridazin-1(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2,4-Dimethyl-5,7-bis(methylsulfanyl)pyrido[3,4-d]pyridazin-1(2H)-one is not fully elucidated. it is believed to interact with specific molecular targets, such as kinases, by binding to their active sites. This interaction can inhibit the activity of these enzymes, leading to downstream effects on cellular pathways involved in disease processes .
相似化合物的比较
Similar Compounds
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: This compound shares a similar pyrido[3,4-d] core structure but differs in its substituents.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also feature a fused pyrimidine ring system and are studied for their kinase inhibitory properties.
Uniqueness
2,4-Dimethyl-5,7-bis(methylsulfanyl)pyrido[3,4-d]pyridazin-1(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methylsulfanyl groups are particularly noteworthy, as they can undergo various chemical transformations, making the compound versatile for further derivatization and application in different research areas.
属性
CAS 编号 |
97224-47-0 |
|---|---|
分子式 |
C11H13N3OS2 |
分子量 |
267.4 g/mol |
IUPAC 名称 |
2,4-dimethyl-5,7-bis(methylsulfanyl)pyrido[3,4-d]pyridazin-1-one |
InChI |
InChI=1S/C11H13N3OS2/c1-6-9-7(11(15)14(2)13-6)5-8(16-3)12-10(9)17-4/h5H,1-4H3 |
InChI 键 |
NNYPRWYGHUZGBM-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=O)C2=CC(=NC(=C12)SC)SC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methyl-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one](/img/structure/B14333230.png)
![2-[2-(2-Ethoxyethoxy)ethoxy]ethyl (naphthalen-1-yl)acetate](/img/structure/B14333236.png)
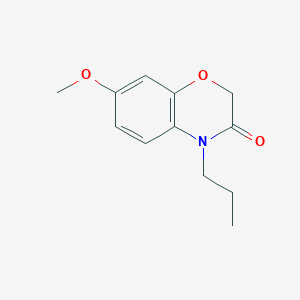
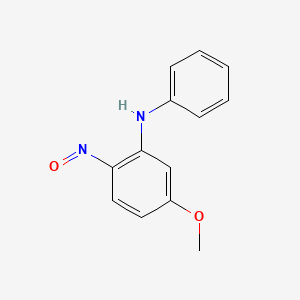
![3-[(E)-(3,3,5-Trimethylcyclohexylidene)amino]propan-1-ol](/img/structure/B14333258.png)

methanethione](/img/structure/B14333271.png)
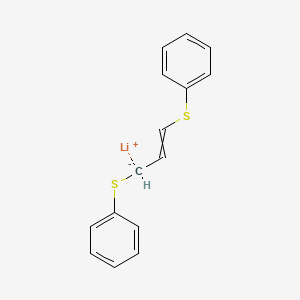

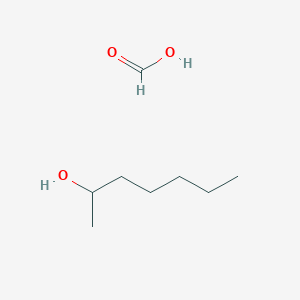

![4-(4-Fluorophenyl)-3-[4-(phenylsulfanyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B14333290.png)

